3,4-Dichloro-2,6-difluoropyridine
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Overview
Description
3,4-Dichloro-2,6-difluoropyridine: is a halogenated pyridine derivative with the molecular formula C5HCl2F2N . This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions often require anhydrous conditions to prevent side reactions and ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques and catalysts can further optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed:
Scientific Research Applications
3,4-Dichloro-2,6-difluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2,6-difluoropyridine is primarily related to its ability to interact with biological targets through halogen bonding and other non-covalent interactions. The presence of electron-withdrawing halogen atoms enhances its binding affinity to specific molecular targets, such as enzymes and receptors . These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
2,6-Difluoropyridine: Similar in structure but lacks the chlorine atoms, resulting in different reactivity and applications.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains additional fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.
4-Amino-3,5-dichloro-2,6-difluoropyridine: Contains an amino group, making it more reactive towards nucleophiles and suitable for different applications.
Uniqueness: 3,4-Dichloro-2,6-difluoropyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
3,4-dichloro-2,6-difluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F2N/c6-2-1-3(8)10-5(9)4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQQJYGXEIQLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741638 |
Source
|
Record name | 3,4-Dichloro-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-53-4 |
Source
|
Record name | 3,4-Dichloro-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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